![molecular formula C19H15N3O3S2 B2450357 3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2319877-42-2](/img/structure/B2450357.png)

3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

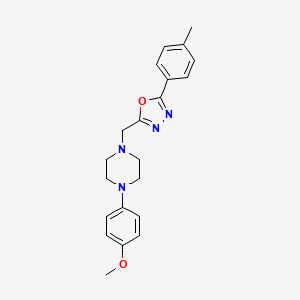

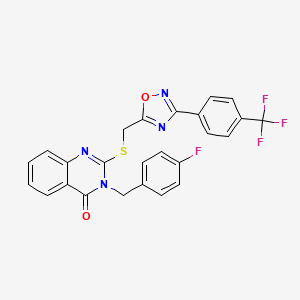

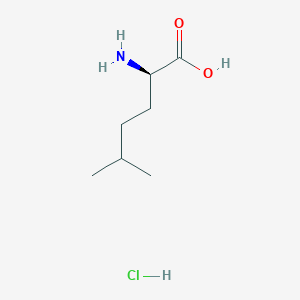

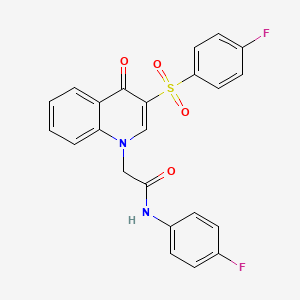

The compound “3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of heterocyclic compound . Heterocyclic compounds have been attracting the vast attention of researchers over the years because of their great therapeutic uses .

Synthesis Analysis

The synthesis of similar thiazolopyrimidine hybrid molecules has been reported in the literature . These molecules were efficiently prepared in several steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

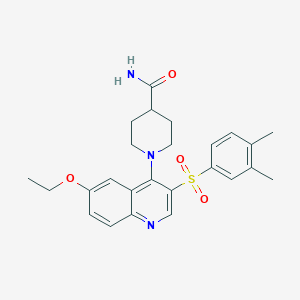

The molecular structure of similar compounds has been established by spectral data and a single-crystal X-ray diffraction analysis . The NMR and HRMS analysis of these compounds confirmed their structures .Chemical Reactions Analysis

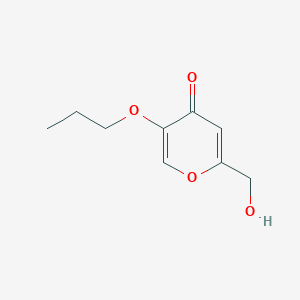

The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield . Also, N-alkylated 4-pyridones were obtained through a one-pot procedure involving either normal or interrupted Pummerer reactions between triflic anhydride activated sulfoxides and 4-fluoropyridine derivatives, followed by hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one of the compounds was a colorless solid with a melting point of 236–238 °C .Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to exhibit high antioxidant activity . This suggests that our compound could potentially be used in treatments where antioxidant properties are beneficial, such as in the prevention of diseases related to oxidative stress.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also been found to possess antimicrobial properties . This indicates that our compound could be used in the development of new antimicrobial drugs.

Herbicidal Activity

The herbicidal activity of thiazolo[4,5-b]pyridines has been identified , suggesting that our compound could be used in the development of new herbicides.

Anti-inflammatory Activity

Thiazolo[4,5-b]pyridines have been reported to have anti-inflammatory effects . This suggests that our compound could be used in the treatment of inflammatory diseases.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to possess antifungal properties . This indicates that our compound could be used in the development of new antifungal drugs.

Antitumor Activity

Thiazolo[4,5-b]pyridines have been reported to have antitumor activities . This suggests that our compound could be used in the development of new antitumor drugs.

Organic Electronic Devices

Although not directly related to our compound, it’s worth noting that compounds with similar structures have been used in organic electronic devices . This suggests that our compound could potentially have applications in this field as well.

Neuroprotective Activity

Thiazoles, a broader class of compounds to which our compound belongs, have been reported to have neuroprotective effects . This suggests that our compound could potentially be used in treatments for neurodegenerative diseases.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

N-heterocyclic compounds showed potent pi3k inhibitory activity , and thiazole derivatives have been found to have diverse biological activities .

Action Environment

The presence of hydrophobic substituents in both heterocyclic fused and phenyl rings of similar compounds improves their biological effects .

Future Directions

properties

IUPAC Name |

3-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-4-2-5-16(12-15)27(23,24)22-14-9-7-13(8-10-14)18-21-17-6-3-11-20-19(17)26-18/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEUVTPUHGTCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-phenylpiperazine-1-carbothioamide](/img/structure/B2450280.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2450284.png)

![5,7-Dimethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2450286.png)

![methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2450287.png)

![N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2450288.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450290.png)

![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2450293.png)